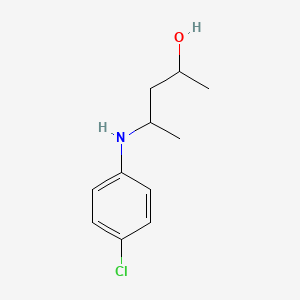![molecular formula C16H15NO4S2 B14171410 [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate CAS No. 182119-04-6](/img/structure/B14171410.png)
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate is a complex organic compound that features a chromenyl group, a morpholine ring, and a carbodithioate moiety
Vorbereitungsmethoden
The synthesis of [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-oxo-2H-chromen-3-yl acetic acid with morpholine and carbon disulfide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the chromenyl group, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structural features.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate involves its interaction with biological targets such as enzymes and proteins. The chromenyl group can intercalate with DNA, while the morpholine ring can form hydrogen bonds with amino acid residues in proteins. The carbodithioate moiety can chelate metal ions, affecting the activity of metalloenzymes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate include:
2-(2-Oxo-2H-chromen-3-yl)acetic acid: This compound shares the chromenyl group but lacks the morpholine and carbodithioate moieties.
Morpholine-4-carbodithioate derivatives: These compounds have the morpholine and carbodithioate groups but differ in the substituents attached to the morpholine ring.
Chromen-3-yl derivatives: These compounds have various substituents on the chromenyl group, affecting their chemical and biological properties.
The uniqueness of this compound lies in its combination of the chromenyl, morpholine, and carbodithioate groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
182119-04-6 |
|---|---|
Molekularformel |
C16H15NO4S2 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
[2-oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C16H15NO4S2/c18-13(10-23-16(22)17-5-7-20-8-6-17)12-9-11-3-1-2-4-14(11)21-15(12)19/h1-4,9H,5-8,10H2 |
InChI-Schlüssel |
OVMPRHWKZOUBKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=S)SCC(=O)C2=CC3=CC=CC=C3OC2=O |
Löslichkeit |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



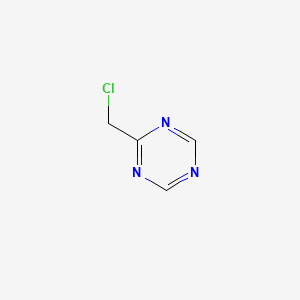

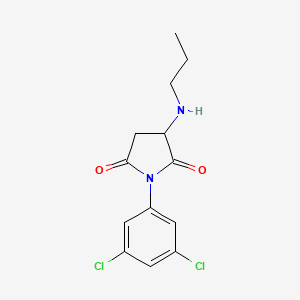
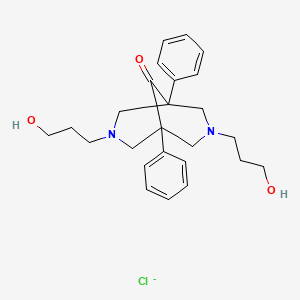
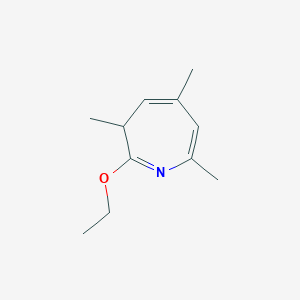
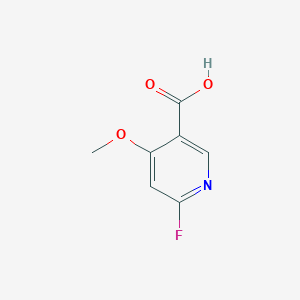
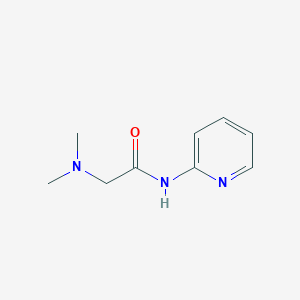
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
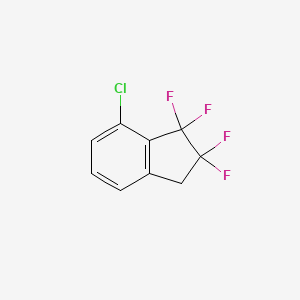
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
